molecular formula C19H17F3N6O B2763567 (6-(1H-pyrazol-1-yl)pyridazin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone CAS No. 1351595-08-8

(6-(1H-pyrazol-1-yl)pyridazin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone

Cat. No. B2763567
CAS RN: 1351595-08-8
M. Wt: 402.381
InChI Key: BWUKBHNWOGXLAC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrazol-1-yl group attached to a pyridazin-3-yl group, and a piperazin-1-yl group attached to a phenyl group with a trifluoromethyl substituent. The N5—C7 and N2—C4 bond lengths in a related compound indicate significant single-bond character, whereas the N3═C7 and N4═C4 bond lengths are indicative of significant double-bond character .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current literature.

Scientific Research Applications

Herbicidal Activity

Pyridazinone compounds, including derivatives similar to the specified chemical, have been studied for their herbicidal properties. For instance, certain pyridazinone derivatives have been found to inhibit photosynthesis in plants, contributing to their phytotoxicity. This mechanism is similar to other herbicides like atrazine. Some derivatives also exhibit resistance to metabolic detoxification in plants and interfere with chloroplast development (Hilton et al., 1969).

Antibacterial and Antifungal Agents

Recent research has highlighted the potential of 1,5-disubstituted pyrazole and isoxazole derivatives as antibacterial and antifungal agents. Compounds structurally related to the specified chemical have shown efficacy against various bacterial strains such as S. aureus, E. coli, and fungi like C. albicans. This suggests potential applications in developing new antimicrobial drugs (Sanjeeva, Narendra, & Venkata, 2022).

Antimicrobial and Antiproliferative Activities

Studies have explored the synthesis and characterization of novel heterocycles, including pyrazole and pyrimidine derivatives, for antimicrobial and antiproliferative activities. These compounds, similar in structure to the specified chemical, have shown promising results against microbial strains and cancer cell lines, indicating their potential in therapeutic applications (Fahim et al., 2021).

Anticancer and Antiviral Activities

Compounds structurally similar to the specified chemical have been synthesized and tested for their anticancer and antiviral activities. Some derivatives have shown promise in inhibiting tubulin polymerization, which is a key mechanism in cancer therapy. Additionally, variations in structure have been found to influence the compounds' biological properties, including antiviral and antitumoral activities (Jilloju et al., 2021).

Future Directions

The compound could be of interest for future research given its complex structure and the presence of several functional groups. It could be studied for potential biological activities, similar to related compounds .

properties

IUPAC Name

(6-pyrazol-1-ylpyridazin-3-yl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N6O/c20-19(21,22)14-3-1-4-15(13-14)26-9-11-27(12-10-26)18(29)16-5-6-17(25-24-16)28-8-2-7-23-28/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWUKBHNWOGXLAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)C3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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